molecular formula C13H20ClN3O2 B1374354 Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride CAS No. 916831-70-4

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride

Cat. No.: B1374354
CAS No.: 916831-70-4
M. Wt: 285.77 g/mol
InChI Key: TYSNEAWYMAVRKV-UHFFFAOYSA-N
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Description

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a piperidine derivative serving as a valuable chemical intermediate in organic synthesis and pharmaceutical research. The compound features both a hydrazine functional group and a benzyloxycarbonyl (Cbz) protecting group, making it a versatile building block for the development of more complex molecules . With a molecular formula of C13H19N3O2·xHCl (where x=1 or 2), it is typically supplied as a solid hydrochloride salt to enhance its stability . The compound's synthesis is well-documented; one efficient method involves the deprotection of a Boc-protected precursor, benzyl 4-(2-(tert-butoxycarbonyl)hydrazinyl)piperidine-1-carboxylate, using a hydrochloric acid solution, yielding the final product with high efficiency (96% reported) . Its primary research value lies in its application as a key synthetic intermediate. The reactive hydrazinyl group allows for further chemical modifications, such as the formation of hydrazones or other nitrogen-containing heterocycles, which are crucial scaffolds in medicinal chemistry. This makes it particularly useful for constructing targeted molecular libraries and for the synthesis of potential pharmacologically active compounds . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Proper handling procedures should be followed, and the material should be stored sealed in a dry environment at room temperature .

Properties

IUPAC Name

benzyl 4-hydrazinylpiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2.ClH/c14-15-12-6-8-16(9-7-12)13(17)18-10-11-4-2-1-3-5-11;/h1-5,12,15H,6-10,14H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYSNEAWYMAVRKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NN)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70737270
Record name Benzyl 4-hydrazinylpiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916831-70-4
Record name Benzyl 4-hydrazinylpiperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70737270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride typically involves a multi-step reaction. One common method includes the following steps :

    Stage 1: Benzyl 4-oxo-1-piperidinecarboxylate is reacted with hydrazine hydrate in methanol at 50°C for 30 minutes.

    Stage 2: The resulting product is then treated with sodium tetrahydroborate in methanol at 50°C for 18 hours.

The reaction yields Benzyl 4-hydrazinylpiperidine-1-carboxylate as a clear oil with a yield of approximately 58% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is typically produced in research laboratories under controlled conditions to ensure purity and consistency .

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The primary product formed from these reactions is Benzyl 4-hydrazinylpiperidine-1-carboxylate, which can be further processed to obtain its hydrochloride salt .

Scientific Research Applications

Chemical Structure and Synthesis

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is synthesized through a multi-step reaction involving benzyl 4-oxo-1-piperidinecarboxylate and hydrazine hydrate. The synthesis typically occurs in methanol at elevated temperatures, followed by reduction using sodium tetrahydroborate, yielding the hydrochloride salt with a molecular formula of C13H20ClN3O2 and a molecular weight of 285.77 g/mol .

Scientific Research Applications

The applications of this compound can be categorized into several domains:

Medicinal Chemistry

  • Antiparasitic Activity : Research indicates that this compound may have applications in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. Derivatives of piperidine compounds have demonstrated trypanocidal activity against intracellular forms of T. cruzi, with some showing significant selectivity over human cells .
CompoundpIC50 (T. cruzi)Selectivity Index (T. cruzi/MRC-5)
Benzyl 4-hydrazinylpiperidine-1-carboxylate6.416
NPD-0227 (reference compound)6.020

Chemical Biology

  • Building Block for Drug Development : The compound serves as a crucial building block in the synthesis of various heterocyclic compounds, which are often used in drug development . Its unique hydrazinyl group allows for specific chemical modifications that can enhance biological activity.

Structure-Activity Relationship Studies

  • A study published in Frontiers in Chemistry explored the structure-activity relationships of N-substituted piperidines, including Benzyl 4-hydrazinylpiperidine-1-carboxylate, highlighting its potential efficacy against T. cruzi amastigotes and its moderate cytotoxic effects on human cells .

Therapeutic Applications

Research has suggested potential therapeutic applications for this compound beyond antiparasitic activity:

  • Oncology : As a lead compound for developing new drugs targeting cancer cells.
  • Infectious Diseases : Investigated for its interactions with various biological targets, potentially leading to novel treatments for infectious diseases .

Comparison with Similar Compounds

Key Observations :

  • The hydrazinyl group in the target compound enables unique reactivity (e.g., formation of hydrazones or coordination complexes) compared to the amino group in 120278-07-1 .
  • The hydrochloride salt (916831-70-4) offers superior solubility in polar solvents compared to the free base (280111-51-5) .

Physical and Chemical Properties

Property 916831-70-4 (Hydrochloride) 280111-51-5 (Free Base) 120278-07-1 (Amino Derivative) 102-16-9 (Benzyl Phenyl Acetate)
Physical State Solid Solid Solid Liquid
Solubility (Water) High (due to HCl salt) Low Moderate Insoluble (33% in ethanol)
Purity (GC) N/A N/A N/A ≥98.0%
Hazards Limited data Limited data Skin/eye irritation Skin/eye irritation; aquatic toxicity

Notes:

  • The hydrochloride form (916831-70-4) is listed as discontinued by CymitQuimica, suggesting synthesis or commercial availability challenges compared to analogs like 120278-07-1 .
  • Benzyl phenyl acetate (102-16-9) has well-documented hazards, including aquatic toxicity, whereas hydrazinyl derivatives lack comprehensive toxicological data .

Biological Activity

Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride is a compound that has garnered interest in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step reaction involving benzyl 4-oxo-1-piperidinecarboxylate and hydrazine hydrate. The synthesis typically occurs in methanol at elevated temperatures, followed by reduction using sodium tetrahydroborate. The overall yield of this synthesis process is approximately 58%.

The biological activity of this compound is primarily attributed to its ability to interact with various biological molecules. It has shown potential as a building block for the development of novel therapeutic agents, particularly due to its unique hydrazinyl group which allows for specific chemical modifications .

Therapeutic Applications

Research indicates that this compound may have applications in treating parasitic infections, particularly Chagas disease caused by Trypanosoma cruzi. Studies have demonstrated that derivatives of piperidine compounds exhibit trypanocidal activity against intracellular forms of T. cruzi, with some showing significant selectivity over human cells .

In Vitro Studies

A study published in Frontiers in Chemistry investigated the structure-activity relationship (SAR) of N-substituted piperidines, including Benzyl 4-hydrazinylpiperidine-1-carboxylate. The compound was tested for its efficacy against T. cruzi amastigotes and showed promising results with a selectivity index indicating lower toxicity to human cells (MRC-5 fibroblasts) compared to the target parasite .

CompoundpIC50 (T. cruzi)Selectivity Index (T. cruzi/MRC-5)
Benzyl 4-hydrazinylpiperidine-1-carboxylate6.416
NPD-0227 (reference compound)6.020

This table illustrates the comparative efficacy of Benzyl 4-hydrazinylpiperidine-1-carboxylate against T. cruzi.

Cytotoxicity Assessment

In addition to its antiparasitic properties, cytotoxicity studies have been conducted to evaluate the safety profile of this compound. The compound exhibited moderate cytotoxic effects on MRC-5 cells, suggesting a need for further optimization to enhance selectivity and reduce toxicity .

Comparative Analysis with Similar Compounds

This compound can be compared with other piperidine derivatives that have been studied for similar biological activities:

CompoundActivity TypeReference
Benzyl 4-hydroxy-1-piperidinecarboxylateP2Y12 antagonism
BenznidazoleChagas disease treatment
NPD-0227Trypanocidal activity

This comparison highlights the diverse applications of piperidine derivatives in medicinal chemistry.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or carbamate formation. A common route involves reacting 4-hydrazinylpiperidine with benzyl chloroformate under basic conditions (e.g., triethylamine in dichloromethane) to neutralize HCl byproducts . Purification typically involves recrystallization or chromatography. Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio), temperature (room temperature to 40°C), and solvent polarity to improve yield .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear NIOSH/MSHA-approved respirators, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant goggles .
  • First Aid : For skin contact, wash with soap/water for ≥15 minutes; for eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .
  • Storage : Store in sealed containers in dry, ventilated areas away from oxidizers .

Q. How is the compound characterized structurally, and what analytical techniques are recommended?

  • Methodological Answer :

  • NMR : 1H^1H and 13C^{13}C NMR to confirm hydrazine and benzyl ester moieties.
  • Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation (e.g., [M+H]+^+ at m/z 234.29) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>98%) .

Advanced Research Questions

Q. What competing reaction pathways occur during synthesis, and how can selectivity be improved?

  • Methodological Answer : Competing pathways include over-alkylation of the hydrazine group or ester hydrolysis under acidic conditions. Selectivity is enhanced by:

  • Using mild bases (e.g., NaHCO3_3) to avoid deprotonating sensitive groups .
  • Temperature control (<40°C) to minimize side reactions .
  • Protecting group strategies (e.g., Boc for piperidine amines) .

Q. How does the hydrazine group influence stability under varying pH and temperature conditions?

  • Methodological Answer :

  • pH Stability : The hydrazine group is prone to oxidation at pH >6. Stability studies using UV-Vis or LC-MS show degradation products (e.g., diazenes) in alkaline buffers .
  • Thermal Stability : Differential Scanning Calorimetry (DSC) reveals decomposition above 68°C, with exothermic peaks indicating oxidative breakdown .

Q. What strategies mitigate toxicity risks in biological assays, given limited toxicological data?

  • Methodological Answer :

  • In Vitro Precautions : Use low concentrations (µM range) in cell cultures, validated by MTT assays for cytotoxicity thresholds .
  • In Vivo Models : Dose escalation studies in rodents (starting at 10 mg/kg) with liver/kidney function monitoring .
  • Contradictory Data : Prioritize SDS from ECHA or PubChem over vendor claims (e.g., Combi-Blocks’ “no known hazards” vs. TCI’s skin/eye irritation warnings) .

Q. How can structural analogs (e.g., 4-aminopiperidine derivatives) guide SAR studies for enzyme inhibition?

  • Methodological Answer :

  • Analog Synthesis : Replace the hydrazine group with hydroxyl or methylamine groups to compare binding affinities .
  • Enzyme Assays : Use fluorescence polarization or SPR to measure inhibition constants (Ki_i) against targets like monoamine oxidases .

Q. What computational methods predict reactivity or degradation pathways for this compound?

  • Methodological Answer :

  • DFT Calculations : Simulate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic (hydrazine) and electrophilic (ester carbonyl) sites .
  • MD Simulations : Model stability in aqueous vs. lipid environments using AMBER or GROMACS .

Contradictions and Data Gaps

  • Stability Data : and lack reactivity data, necessitating empirical testing (e.g., accelerated stability studies at 40°C/75% RH) .
  • Ecotoxicity : No ecotoxicological data exist; researchers should follow OECD 201/202 guidelines for algae/daphnia toxicity screening .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride
Reactant of Route 2
Benzyl 4-hydrazinylpiperidine-1-carboxylate hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.